molecular formula C13H8F2O2 B6363717 2-(2,5-Difluorophenyl)benzoic acid CAS No. 1181397-71-6

2-(2,5-Difluorophenyl)benzoic acid

Cat. No.: B6363717
CAS No.: 1181397-71-6
M. Wt: 234.20 g/mol
InChI Key: KYWAUCUNXWVUNZ-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O2. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of benzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-difluorophenyl is coupled with a benzoic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-(2,5-Difluorophenyl)benzoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, NFSI

    Catalysts: Palladium catalysts for coupling reactions

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Acid Catalysts: Sulfuric acid (H2SO4) for esterification reactions

Major Products

    Ester Derivatives: Formed from esterification reactions

    Alcohol Derivatives: Formed from reduction reactions

Scientific Research Applications

2-(2,5-Difluorophenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the phenyl ring enhance the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,5-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWAUCUNXWVUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680711
Record name 2',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181397-71-6
Record name 2',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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